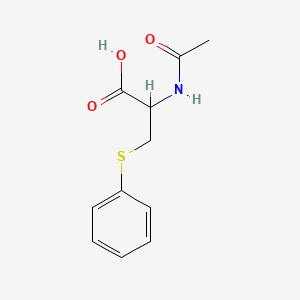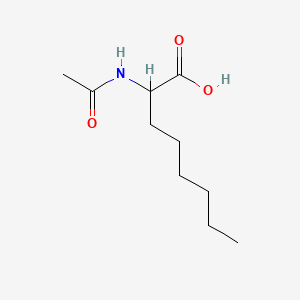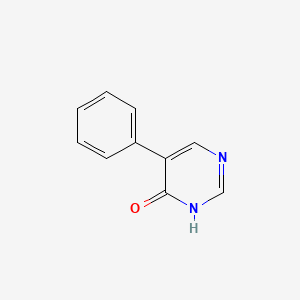
4-Pyrimidinol, 5-phenyl-
説明
Synthesis Analysis
The synthesis of 4-Pyrimidinol, 5-phenyl- derivatives often involves complex reactions and methodologies. For instance, one study describes a novel one-pot synthesis approach for creating a heterocyclic compound closely related to 4-Pyrimidinol, 5-phenyl-, which was characterized using various spectroscopic methods and single-crystal X-ray diffraction (Özdemir et al., 2015). Another synthesis method reported involves the Biginelli reaction, a multicomponent reaction involving acetylacetone, aromatic aldehydes, and urea, to produce derivatives of 4-Pyrimidinol, 5-phenyl- (Yarim et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Pyrimidinol, 5-phenyl- is often elucidated using X-ray crystallography and computational methods such as density functional theory (DFT). These studies provide insights into the geometric parameters, vibrational wavenumbers, and electronic properties of the molecules. For example, the compound synthesized by Özdemir et al. was analyzed using DFT to optimize its structure and compare experimental data with computed geometric parameters and vibrational wavenumbers (Özdemir et al., 2015).
Chemical Reactions and Properties
4-Pyrimidinol, 5-phenyl- and its derivatives participate in various chemical reactions, contributing to the synthesis of novel compounds with potential biological activities. For instance, derivatives have been synthesized through the reaction of amino compounds with aromatic aldehyde in the presence of heteropolyacids, showcasing the compound's versatility in chemical synthesis (Heravi et al., 2007).
科学的研究の応用
Binding Properties and Enzyme Inhibition
- 4-Pyrimidinol derivatives demonstrate hydrophobic bonding, especially significant in enzyme inhibition. A study found that 6-phenylpyrimidines, with various substituents, effectively inhibit dihydrofolic reductase. The binding is influenced by the hydrophobic interaction of the phenyl group (Baker & Shapiro, 1966).
Optical Properties and Electronic Structure
- Pyrimidine ring structures, including 4-thiopyrimidines with phenyl derivatives, have significant applications in nonlinear optics (NLO) and medicine. The electronic properties and NLO characteristics of these compounds have been studied using density functional theory (DFT) and time-dependent DFT, indicating considerable NLO character (Hussain et al., 2020).
Polymer Science
- In polymer science, 5-phenyl-substituted rigid-rod polyamides and polyimides containing m-terphenyls demonstrate enhanced solubility and reduced thermal stability due to the presence of 4-alkoxyphenyl pendent groups. These properties are crucial for the development of new polymer materials (Spiliopoulos & Mikroyannidis, 1998).
Antimicrobial and Antitubercular Activities
- Some 4H-chromeno[2,3-d]pyrimidine derivatives, including 5-phenyl variants, exhibit pronounced antimicrobial and antitubercular activities. These compounds provide a basis for developing new therapeutic agents (Kamdar et al., 2011).
Potential in AIDS Chemotherapy
- Pyrimidine compounds, including those with phenyl substitutions, are noted for their potential application in AIDS chemotherapy. Their pharmacological therapeutic potentials are being explored in drug designs (Ajani et al., 2019).
Aldose Reductase Inhibition and Antioxidant Activity
- Pyrido[1,2-a]pyrimidin-4-one derivatives with a phenyl group have shown significant aldose reductase inhibitory activity and antioxidant properties. These findings are relevant in developing therapeutic agents for conditions like diabetes (La Motta et al., 2007).
Host-Guest Chemistry
- 4-Pyrimidinol derivatives are used in forming heterotopic metallacalix[n]arenes, exhibiting notable host-guest interactions. These compounds are potential candidates for molecular recognition studies (Galindo et al., 2004).
Antioxidant Properties
- Thieno[2,3-d]pyrimidine derivatives, including those with a phenyl ring, exhibit significant antioxidant activity, indicating potential therapeutic applications (Kotaiah et al., 2012).
Synthesis and Structural Studies
- The synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones provides insights into the structural characteristics of these compounds, beneficial for various chemical applications (Beck & Gajewski, 1976).
特性
IUPAC Name |
5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9(6-11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUKPHQUPBKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176971 | |
| Record name | 4-Pyrimidinol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinol, 5-phenyl- | |
CAS RN |
22433-69-8 | |
| Record name | 5-Phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



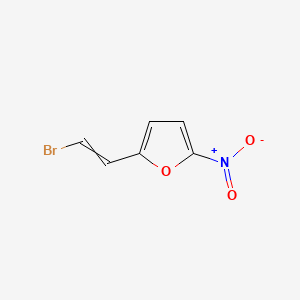
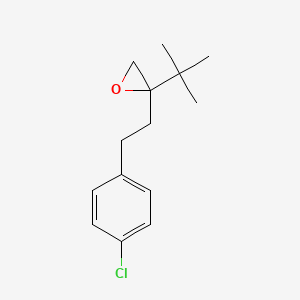
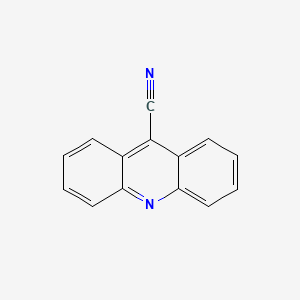
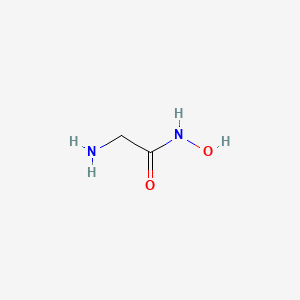
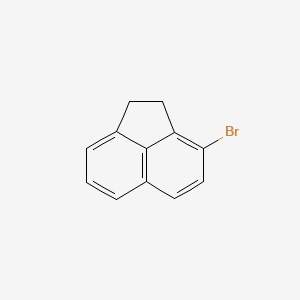
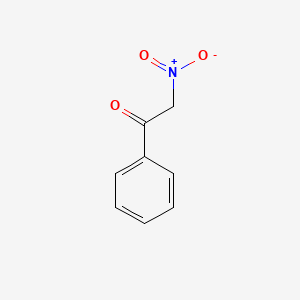
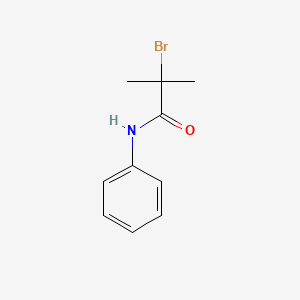

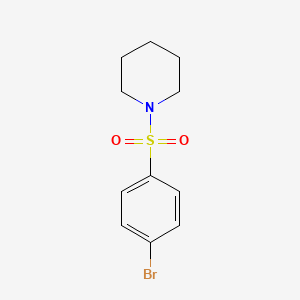

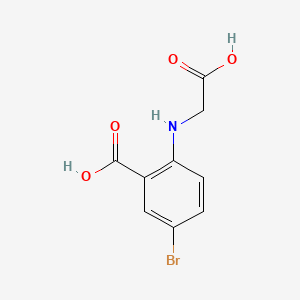
![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
